molecular formula C15H20ClNO3 B2890725 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2195942-15-3

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2890725
CAS No.: 2195942-15-3
M. Wt: 297.78
InChI Key: UMTCTBGMYRFWPN-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a versatile chemical compound used in various scientific research fields. Its complex structure, which includes a benzamide core with a chloro substituent and a cyclopentyl group linked via a hydroxyethoxy chain, allows for diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chloro substituent is introduced via a chlorination reaction, while the hydroxyethoxy chain is attached through an etherification process. The cyclopentyl group is then linked to the hydroxyethoxy chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the hydroxyethoxy chain play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopentylmethyl)benzamide: Lacks the hydroxyethoxy chain, resulting in different chemical properties and biological activities.

    N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide:

Uniqueness

2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide’s unique combination of a chloro substituent and a hydroxyethoxy chain linked to a cyclopentyl group provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTCTBGMYRFWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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